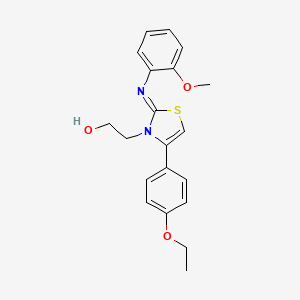

(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Description

The compound “(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol” is a thiazole derivative characterized by a Z-configuration imino group, a 4-ethoxyphenyl substituent at position 4 of the thiazole ring, and a 2-methoxyphenylimino group at position 2. Thiazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory and analgesic activities, as seen in structurally related compounds . This compound’s unique substitution pattern distinguishes it from other thiazole-based analogues, warranting a detailed comparison with similar molecules.

Properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-25-16-10-8-15(9-11-16)18-14-26-20(22(18)12-13-23)21-17-6-4-5-7-19(17)24-2/h4-11,14,23H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWPNPNSIUBLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-ethoxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base. This intermediate then undergoes cyclization with 2-methoxybenzaldehyde under acidic conditions to yield the thiazole ring. The final step involves the reduction of the imine group to form the ethanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imine group can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

- Oxidation of the ethanol group forms (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)acetaldehyde or (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)acetic acid.

- Reduction of the imine group forms (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)amino)thiazol-3(2H)-yl)ethanol.

- Substitution reactions on the aromatic rings form various substituted derivatives.

Scientific Research Applications

Molecular Formula

Molecular Weight

The biological activity of (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is primarily attributed to its structural features. Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential : Studies have documented the ability of thiazole compounds to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents.

- Anti-inflammatory Effects : Compounds similar to this thiazole derivative have demonstrated anti-inflammatory properties in various animal models.

Medicinal Chemistry

The compound's unique structure makes it a valuable subject for synthesizing new drugs. Its derivatives can be explored for enhanced therapeutic efficacy against infections and cancers.

Pharmacological Studies

Research focusing on the interaction of this compound with biological targets can provide insights into its mechanism of action. Techniques such as molecular docking studies are essential for understanding how (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol interacts with proteins involved in disease pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiazole Derivative A | Thiazole ring with different substituents | Antimicrobial | Enhanced solubility |

| Thiazole Derivative B | Contains halogen substituents | Anticancer | Selective cytotoxicity |

| Thiazole Derivative C | Alkylated thiazole | Antioxidant | Improved stability |

The uniqueness of (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol lies in its specific combination of ethoxy and methoxy groups along with its distinct thiazole structure, which may confer unique pharmacological properties compared to other thiazole derivatives.

Case Study 1: Anticancer Activity

A study investigated the effects of thiazole derivatives on MCF-7 breast cancer cells, revealing significant cytotoxicity at low concentrations. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol demonstrated a dose-dependent reduction in paw edema, indicating its effectiveness in mitigating inflammatory responses.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

| Compound | Position 4 Substituent | Position 2 Substituent | Functional Group at Position 3 | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 4-Ethoxyphenyl | 2-Methoxyphenylimino | Ethanol | ~397.49 |

| 2-((2Z)-2-[(3-Methylphenyl)imino]-... | Phenyl | 3-Methylphenylimino | Ethanol (hydrobromide salt) | 387.33 (base) |

| [(2Z)-2-[(4-Fluorophenyl)imino]-... | Methyl | 4-Fluorophenylimino | Methanone | 349.38 |

| 2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-... | 4-Methoxyphenyl | 2,5-Dimethoxyphenylimino | Ethanol | 386.46 |

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol, with the CAS number 928199-32-0, is a synthetic organic compound that belongs to the thiazole class of compounds. This compound features a thiazole ring and multiple aromatic substituents, which are crucial for its biological activity. The presence of ethoxy and methoxy groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions.

Synthesis Overview

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves the following steps:

- Formation of Schiff Base : The reaction begins with the condensation of 4-ethoxybenzaldehyde with 2-methoxyaniline to form an imine intermediate.

- Cyclization : The imine undergoes cyclization with thiourea to form the thiazole derivative.

- Reduction : Finally, the imine group is reduced to yield the ethanol derivative.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that many displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that the presence of specific substituents on the thiazole ring enhances antimicrobial efficacy .

Antioxidant Activity

The compound’s potential antioxidant properties have also been explored. Antioxidants play a crucial role in mitigating oxidative stress in biological systems. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity. Compounds with similar structural features have demonstrated effective radical scavenging capabilities, suggesting that (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol may also possess antioxidant properties .

Case Studies

-

Antibacterial Efficacy : A study on synthesized thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating strong antibacterial potential .

Compound MIC (µg/mL) Target Organism A 8 Pseudomonas aeruginosa B 16 Klebsiella pneumoniae C 32 Staphylococcus aureus - Antioxidant Activity : In another study, derivatives similar to (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol showed EC50 values ranging from 10 to 15 ppm in DPPH assays, demonstrating their effectiveness as antioxidants .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-(4-ethoxyphenyl)-2-((2-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol?

- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. For example:

- Step 1 : React a thiazole precursor (e.g., 2-amino-4-phenylthiazole) with substituted aldehydes (e.g., veratraldehyde) in ethanol with catalytic acetic acid, refluxed for 7 hours .

- Step 2 : Optimize purification by recrystallization from ethanol/water mixtures to isolate the product .

- Key Variables : Stoichiometric ratios (1:1 molar ratio of reactants), solvent polarity, and reflux duration (6–8 hours) significantly impact yield and purity .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use (DMSO-) to confirm proton environments (e.g., aromatic protons at δ 7.06–8.01 ppm, ethoxy groups at δ 3.86 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed vs. calculated mass error < 0.001 Da) .

- Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Position H atoms geometrically (riding model) and resolve disorder in thiazole rings using isotropic displacement parameters .

Q. What in vitro biological activities are reported for similar thiazole derivatives?

- Methodological Answer : While direct data for this compound is limited, structurally related thiazoles show antimicrobial activity. For example:

- Antimicrobial Assays : Test against S. aureus and E. coli using broth microdilution (MIC values). Derivatives with electron-withdrawing groups (e.g., chloro, nitro) enhance activity .

- Structure-Activity Guidance : Substitute the 4-ethoxyphenyl group with halogenated or heteroaromatic moieties to modulate potency .

Advanced Research Questions

Q. How can crystallographic disorder in the thiazole ring be resolved during structure refinement?

- Methodological Answer :

- Refinement Strategies : Use SHELXL’s PART and SUMP instructions to model disorder. Apply anisotropic displacement parameters for non-H atoms and constrain riding models for H atoms (C–H = 0.93–0.98 Å) .

- Validation : Cross-check with Fourier difference maps and enforce similarity in bond lengths/angles (e.g., thiazole C–S bonds ≈ 1.74 Å) .

Q. How do data contradictions between computational and experimental spectroscopic results arise, and how are they resolved?

- Methodological Answer :

- Root Causes : Discrepancies often stem from solvent effects in NMR (e.g., DMSO vs. gas-phase DFT calculations) or incomplete conformational sampling in computational models.

- Resolution :

Perform solvent-parametrized DFT (e.g., IEFPCM model for DMSO) to simulate NMR shifts .

Validate using 2D NMR (COSY, HSQC) to assign proton-proton correlations unambiguously .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer :

- By-Product Mitigation :

Stoichiometry Control : Use a 10% excess of the imine-forming agent (e.g., 2-methoxyphenylamine) to drive the reaction to completion .

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Reaction Monitoring : Employ TLC (hexane/EtOAc, 3:1) to track progress and terminate at 85–90% conversion .

Q. How are structure-activity relationships (SARs) analyzed for substitutions on the phenyl rings?

- Methodological Answer :

- SAR Workflow :

Synthesize derivatives with substituents varying in electronic (e.g., –OCH₃, –Cl) and steric properties.

Test biological activity (e.g., IC₅₀ in enzyme inhibition assays).

Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., fungal CYP51) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.